REACTION_CXSMILES
|
CNCCN(C)C.[Li][CH2:9][CH2:10][CH2:11][CH3:12].CC1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16]C=1.C([N-]C(C)C)(C)C.[Li+].CI>C1COCC1.O>[CH2:11]([C:10]1[N:19]=[C:18]([CH:20]=[O:21])[CH:17]=[CH:16][CH:9]=1)[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
33 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4OAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.29 mL
|
Type
|
reactant
|
Smiles
|
CNCCN(C)C
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C=O
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This solution was stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
transferred into a -78° C.
|
Type
|
STIRRING
|
Details
|
After stirring 30 minutes at -78° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the now dark red mixture was stirred 1 hour at -78° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted with EtOAc (2×) and solvents
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (from 5% to 10% EtOAc in hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 mg | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |